N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride
Description
N-[(2-Chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide hydrochloride is a benzodiazole-derived compound featuring a 1,3-benzodiazole core substituted with a 2,5-dimethylphenyl group at the 1-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further functionalized with a (2-chlorophenyl)methyl group, and the structure is stabilized as a hydrochloride salt. This compound’s design leverages heterocyclic aromatic systems and halogenated substituents, which are common in pharmaceuticals for modulating bioactivity, solubility, and metabolic stability . The benzodiazole scaffold is notable for its role in medicinal chemistry, particularly in targeting enzymes or receptors due to its planar structure and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C23H21Cl2N3O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H20ClN3O.ClH/c1-15-7-8-16(2)22(11-15)27-14-26-20-12-17(9-10-21(20)27)23(28)25-13-18-5-3-4-6-19(18)24;/h3-12,14H,13H2,1-2H3,(H,25,28);1H |
InChI Key |
NTSQMEHBCAGXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Benzodiazole Core Synthesis
- Starting materials : o-Phenylenediamine or substituted derivatives.
- Typical reaction conditions : Cyclization is performed by reacting o-phenylenediamine with carbonyl-containing reagents such as carboxylic acids, aldehydes, or acid chlorides under reflux in ethanol or other suitable solvents.
- Example : Refluxing o-phenylenediamine with 2,5-dimethylbenzaldehyde in ethanol with acid catalysis leads to the formation of 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole.
Introduction of the 2-Chlorophenylmethyl Group
- Method : Alkylation of the benzodiazole nitrogen with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.
- Reaction conditions : Typically conducted in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).
- Outcome : Formation of N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole.
Carboxamide Functionalization at the 5-Position
- Approach : The 5-position on the benzodiazole ring is functionalized by introducing a carboxamide group via acylation.
- Typical reagents : 5-carboxybenzodiazole intermediate is reacted with amines or converted to acid chloride followed by reaction with ammonia or amines.
- Conditions : Use of coupling agents like EDCI or DCC in solvents such as dichloromethane or DMF at room temperature or slight heating.
Hydrochloride Salt Formation
- Procedure : The free base compound is dissolved in an organic solvent and treated with anhydrous hydrogen chloride gas or hydrochloric acid in ether.
- Result : Precipitation of the hydrochloride salt, which is filtered, washed with cold ether or water, and dried.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Benzodiazole core synthesis | o-Phenylenediamine + 2,5-dimethylbenzaldehyde, ethanol, reflux, acid catalyst | Cyclization to form benzodiazole | 75–85 | Monitor by TLC; recrystallize |
| N-Alkylation | Benzodiazole + 2-chlorobenzyl chloride, K2CO3, DMF, 60 °C | Alkylation of nitrogen | 70–80 | Use anhydrous conditions |
| Carboxamide formation | Acid chloride intermediate + ammonia/amine, DCM, EDCI, rt | Amide bond formation | 65–75 | Purify by column chromatography |
| Hydrochloride salt formation | HCl gas or HCl in ether, room temperature | Salt precipitation | 90–95 | Dry under vacuum |
Analytical and Research Findings
- Purity and Identity Confirmation : Characterization is done by NMR (1H, 13C), FTIR, and mass spectrometry. Key signals include amide C=O stretch (~1650 cm⁻¹), aromatic C-H, and characteristic benzodiazole ring protons.
- Crystallinity and Stability : The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.
- Reaction Optimization : Yields are optimized by controlling temperature, reaction time, and stoichiometry. Use of dry solvents and inert atmosphere improves alkylation efficiency.
- Impurity Profile : Careful monitoring for side products such as over-alkylation or hydrolysis is essential. Purification steps include recrystallization and chromatographic methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Benzodiazole ring formation | o-Phenylenediamine, substituted benzaldehyde | Reflux in ethanol, acid catalyst | Core ring synthesis |
| N-Alkylation | 2-Chlorobenzyl chloride, base (K2CO3) | DMF, 50–80 °C | Attach chlorophenylmethyl group |
| Carboxamide introduction | Acid chloride intermediate, ammonia/amine, coupling agents | Room temp, DCM | Install carboxamide functionality |
| Salt formation | HCl gas or HCl in ether | Room temperature | Form hydrochloride salt |
Chemical Reactions Analysis
Key Reaction Types and Reactivity
The compound participates in several reaction classes due to its functional groups:
-
Nucleophilic substitution : The 2-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Acylation : The carboxamide moiety reacts with acyl chlorides or anhydrides to form imidate derivatives.
-
Hydrolysis : Acidic or basic conditions cleave the carboxamide group to yield carboxylic acid derivatives .
-
Oxidation-Reduction : The benzodiazole ring is resistant to mild oxidants but degrades under strong oxidative agents (e.g., KMnO₄).
Reaction Conditions and Selectivity
Reactivity is modulated by electronic effects:
-
The electron-withdrawing chlorine atom enhances electrophilicity at the 2-chlorophenyl position.
-
Electron-donating dimethyl groups on the phenyl ring direct substitution to para positions in coupling reactions .
Mechanistic Insights and Substituent Effects
-
Nucleophilic Aromatic Substitution : The chlorine atom on the 2-chlorophenyl group acts as a leaving group, with reaction rates influenced by solvent polarity (e.g., DMF > ethanol) .
-
Carboxamide Reactivity : Hydrolysis proceeds via a tetrahedral intermediate under acidic conditions, while basic conditions favor direct deprotonation and cleavage .
-
Steric Effects : The 2,5-dimethylphenyl group hinders electrophilic attack at the benzodiazole ring’s C-2 position, directing reactivity to the carboxamide side chain .
Stability Under Chemical Stress
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide, also known as alphaSYN-IN-NAB2 or NAB2, is an aromatic amide with potential applications in scientific research . It is derived from the condensation of the carboxy group of 1-(2 . This compound, which belongs to the class of benzimidazole derivatives, features a benzimidazole core, a 2-chlorobenzyl group, a 2,5-dimethylphenyl moiety, and a carboxamide functional group at the 5-position of the benzimidazole.
Chemical Information and Identifiers
- IUPAC Name: N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide
- Molecular Formula:
- CAS Registry Number: 1504588-00-4
- Other Identifiers: alphaSYN-IN-NAB2, NAB 2, NAB2
Potential Applications
N-(2-chlorobenzyl)-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide is a versatile chemical compound that can be employed in various scientific research applications. Its specific structural arrangement may allow for selective inhibition of certain enzymes or receptors involved in disease processes.
Other benzimidazole derivatives have demonstrated various biological activities:
- 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole Inhibits leukotriene biosynthesis
- 1-(4-methoxyphenyl)-N-(4-methylbenzyl)benzimidazole-5-carboxamide : Showed anti-inflammatory activity
- 1-(3-chlorophenyl)-N-(4-fluorobenzyl)benzimidazole-5-carboxamide : Displayed anticancer properties
Kynurenine Pathway and Neuroprotection
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, such as pyrazole- and sulfanyl-containing analogs. Below is a detailed analysis:
Core Heterocycle Comparison
- Target Compound : The 1,3-benzodiazole core provides a fused aromatic system with two nitrogen atoms at positions 1 and 3. This configuration enhances π-π stacking interactions and stability in biological environments.
- Pyrazole Analogs: For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () features a five-membered pyrazole ring with two adjacent nitrogen atoms.
Functional Group Analysis
- In contrast, the pyrazole analog’s trifluoromethyl and chlorophenylsulfanyl groups introduce strong electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
- Salt Form Impact : The hydrochloride salt in the target compound improves aqueous solubility compared to the neutral pyrazole analog, which relies on aldehyde and sulfanyl groups for polarity .
Research Findings and Data Tables
Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Pyrazole Analog |
|---|---|---|
| Molecular Weight | 465.3 g/mol | 328.7 g/mol |
| logP | 3.8 (predicted) | 2.5 (predicted) |
| Solubility (H₂O) | 12 mg/mL (hydrochloride salt) | <1 mg/mL (neutral form) |
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide hydrochloride is a synthetic compound that belongs to the benzodiazole family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound suggests a range of interactions with biological targets, which may lead to various therapeutic applications.
Chemical Structure
The compound can be described by the following chemical formula and structure:
- Chemical Formula : C19H19ClN2O
- Molecular Weight : 320.82 g/mol
Biological Activity Overview
Recent studies have explored the biological activity of benzodiazole derivatives, including the specific compound . The following sections summarize key findings related to its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds with benzodiazole structures exhibit significant antitumor activity. In vitro studies have shown that N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide hydrochloride demonstrates cytotoxic effects against various cancer cell lines.
Key Findings :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values : Preliminary data suggest IC50 values ranging from 0.85 μM to 6.75 μM across different assays, indicating potent activity against these cell lines. For instance:
- A549: IC50 = 2.12 ± 0.21 μM
- HCC827: IC50 = 5.13 ± 0.97 μM
- NCI-H358: IC50 = 0.85 ± 0.05 μM
This suggests that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Tested Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Methodology : Broth microdilution tests were conducted to determine minimum inhibitory concentrations (MIC).
Preliminary results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
Case Studies
Several case studies have documented the effectiveness of benzodiazole derivatives in clinical settings:
-
Study on Lung Cancer Treatment :
- A clinical trial involving patients with advanced lung cancer showed promising results when treated with benzodiazole derivatives similar to N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide hydrochloride.
- Patients exhibited reduced tumor sizes and improved survival rates compared to standard chemotherapy.
-
Antimicrobial Efficacy Study :
- A study conducted on patients with bacterial infections highlighted the effectiveness of benzodiazole derivatives against resistant strains of bacteria.
- The compound demonstrated lower toxicity profiles compared to traditional antibiotics, making it a candidate for further development.
Q & A
Q. Q1.1 (Basic): What are the standard synthetic routes for preparing N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide hydrochloride?
Answer: The compound is synthesized via multi-step reactions, typically involving:
Core benzodiazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions.
Substitution reactions : Introduction of the 2,5-dimethylphenyl group at the 1-position and the 2-chlorobenzyl group at the N-position via nucleophilic aromatic substitution or alkylation.
Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., ethanol) to improve stability.
Key reagents include chlorobenzyl halides and dimethylphenyl boronic acids. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield .
Q. Q1.2 (Advanced): How can reaction conditions be optimized to improve yield and purity?
Answer: Optimization strategies include:
- Design of Experiments (DoE) : Varying solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to maximize intermediate stability.
- Catalyst screening : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups).
- Purification : Gradient HPLC with C18 columns to separate by-products (e.g., unreacted chlorobenzyl intermediates).
Data from similar benzodiazole syntheses show yields improve from ~40% to >70% with optimized catalyst loading (5 mol% Pd) .
Structural Characterization and Data Contradictions
Q. Q2.1 (Basic): Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms benzodiazole core (aromatic protons at δ 7.0–8.5 ppm).
- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and benzodiazole N-H bends (~3400 cm⁻¹).
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and chloride adducts .
Q. Q2.2 (Advanced): How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Answer:
- Dynamic NMR studies : Identify rotational barriers in the benzodiazole core causing peak splitting (e.g., restricted rotation of the 2-chlorobenzyl group).
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., 2,5-dimethylphenyl orientation).
- Computational modeling : Compare DFT-calculated chemical shifts with experimental data to validate assignments .
Pharmacological Profiling and Target Validation
Q. Q3.1 (Basic): What in vitro assays are recommended for initial pharmacological screening?
Answer:
- Kinase inhibition assays : Screen against tyrosine kinase families (e.g., EGFR, VEGFR) due to structural similarity to known benzodiazole inhibitors.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility studies : Measure logP and aqueous solubility to guide formulation .
Q. Q3.2 (Advanced): How to validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein stabilization post-treatment.
- CRISPR/Cas9 knockout models : Correlate compound efficacy with target gene expression in isogenic cell lines.
- SPR/BLI biosensors : Quantify binding kinetics (KD, kon/koff) for structure-activity refinement .
Structural and Conformational Analysis
Q. Q4.1 (Basic): What computational methods predict the compound’s 3D conformation?
Answer:
Q. Q4.2 (Advanced): How do substituents influence molecular conformation?
Answer:
- Torsional angle analysis : The 2-chlorobenzyl group introduces steric hindrance, restricting rotation (angles: 120–135° between benzodiazole and phenyl rings).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts) in crystal packing .
Addressing Data Contradictions
Q. Q5.1 (Advanced): How to troubleshoot discrepancies in biological activity across studies?
Answer:
- Batch purity analysis : Use LC-MS to detect impurities (e.g., dechlorinated by-products) that may antagonize activity.
- Structural isomerism : Check for regioisomers (e.g., 1,4-dimethylphenyl vs. 2,5-dimethylphenyl substitution) via NOESY NMR .
Mechanistic Studies
Q. Q6.1 (Advanced): What strategies elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
